molecular formula C16H22N2O5 B556344 AC-Tyr-nhme CAS No. 6367-14-2

AC-Tyr-nhme

Cat. No. B556344
CAS RN: 6367-14-2
M. Wt: 236.27 g/mol
InChI Key: JYUVJQBGBKAJMS-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AC-Tyr-NHMe, also known as (S)-2-Acetamido-3-(4-hydroxyphenyl)-N-methylpropanamide, is a chemical compound with a molecular weight of 236.27 . It is a termini-protected peptide sequence that replicates the GYG portion of one of the four peptide chains comprising the selectivity filter of a K+ channel .


Molecular Structure Analysis

AC-Tyr-NHMe contains two carbonyl groups, among the eight C=O groups forming the S1 binding site of the selectivity filter . The structures of similar compounds have been determined from infrared laser spectroscopy and supporting ab initio calculations .


Chemical Reactions Analysis

AC-Tyr-NHMe has been used in studies to characterize metal–peptide, metal–water, and water–peptide interactions that govern the selectivity of K+ channels . It has also been involved in flavin-dependent photoredox catalysis reactions .

Scientific Research Applications

1. Protecting Group Free Radical C–H Trifluoromethylation of Peptides

  • Application Summary: This research developed two radical-based approaches to effect the trifluoromethylation of aryl C–H bonds in native peptides either using stoichiometric oxidant or visible light photoredox catalysis. The methods are able to derivatize tyrosine and tryptophan sidechains under biocompatible conditions .
  • Methods of Application: The methods involve the use of stoichiometric oxidant or visible light photoredox catalysis to effect the trifluoromethylation of aryl C–H bonds .
  • Results or Outcomes: The development of this chemistry adds to the growing array of chemical methods for selectively modifying amino acid residues in the context of complex peptides. The direct incorporation of trifluoromethyl groups into biopolymers enables the study of a range of biological and biochemical systems .

2. Ion–Peptide Interactions Between Alkali Metal Ions and a Termini-Protected Dipeptide

  • Application Summary: This research studied the structures of Na+ and K+ complexed to the Ac-Tyr-NHMe peptide. Ac-Tyr-NHMe, a termini-protected peptide sequence, replicates the GYG portion of one of the four peptide chains comprising the selectivity filter of a K+ channel .
  • Methods of Application: The structures of Na+ and K+ complexed to the Ac-Tyr-NHMe peptide were determined from infrared laser spectroscopy and supporting ab initio calculations .
  • Results or Outcomes: Three conformations were identified for both ions by laser IR–IR double resonance methods. Two conformations have the ion bound to the two C O groups. The third conformation has, in addition, a cation–π interaction with the aromatic ring of tyrosine, i.e. tridentate binding .

3. Photochemical Synthesis of Pink Silver

  • Application Summary: In this research, the Ac-Tyr-NHMe molecule in different charged forms was used as a simplified model bound to the silver surface .
  • Methods of Application: The research involved the use of the Ac-Tyr-NHMe molecule in different charged forms bound to the silver surface .
  • Results or Outcomes: The research did not provide specific results or outcomes related to the use of Ac-Tyr-NHMe .

4. Cleavage, Functionalization, and Conjugation of Proteins and Peptides at Tyrosine Residues

  • Application Summary: This research focuses on the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Tyrosine (Tyr) is an amino acid that is essential to many biochemical processes. It is found in the active sites of numerous enzymes and plays an important role in protein–protein and protein-ligand interactions .
  • Methods of Application: The research involves selective Tyr modification, achieved enzymatically, chemically, or by genetically encoded non-natural amino acids, and selective peptide cleavage at Tyr sites .
  • Results or Outcomes: The research provides a comprehensive summary of the latest advances in tyrosine-selective cleavage, functionalization, and conjugation of peptides and proteins .

5. Monitoring Peptide Nitration via Surface Enhanced Raman Spectroscopy (SERS)

  • Application Summary: This research focuses on the use of “pink silver” synthesized photochemically for monitoring peptide nitration via surface enhanced Raman spectroscopy (SERS). The Ac-Tyr-NHMe molecule in different charged forms was used as a simplified model bound to the silver surface .
  • Methods of Application: The research involves the use of the Ac-Tyr-NHMe molecule in different charged forms bound to the silver surface .
  • Results or Outcomes: The research did not provide specific results or outcomes related to the use of Ac-Tyr-NHMe .

6. Radical C–H Trifluoromethylation of Peptides

  • Application Summary: This research developed a method for the trifluoromethylation of aryl C–H bonds in native peptides using stoichiometric oxidant or visible light photoredox catalysis .
  • Methods of Application: The methods involve the use of stoichiometric oxidant or visible light photoredox catalysis to effect the trifluoromethylation of aryl C–H bonds .
  • Results or Outcomes: The development of this chemistry adds to the growing array of chemical methods for selectively modifying amino acid residues in the context of complex peptides .

7. Cleavage, Functionalization, and Conjugation of Proteins and Peptides at Tyrosine Residues

  • Application Summary: This research focuses on the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Tyrosine (Tyr) is an amino acid that is essential to many biochemical processes. It is found in the active sites of numerous enzymes and plays an important role in protein–protein and protein-ligand interactions .
  • Methods of Application: The research involves selective Tyr modification, achieved enzymatically, chemically, or by genetically encoded non-natural amino acids, and selective peptide cleavage at Tyr sites .
  • Results or Outcomes: The research provides a comprehensive summary of the latest advances in tyrosine-selective cleavage, functionalization, and conjugation of peptides and proteins .

8. Monitoring Peptide Nitration via Surface Enhanced Raman Spectroscopy (SERS)

  • Application Summary: This research focuses on the use of “pink silver” synthesized photochemically for monitoring peptide nitration via surface enhanced Raman spectroscopy (SERS). The Ac-Tyr-NHMe molecule in different charged forms was used as a simplified model bound to the silver surface .
  • Methods of Application: The research involves the use of the Ac-Tyr-NHMe molecule in different charged forms bound to the silver surface .
  • Results or Outcomes: The research did not provide specific results or outcomes related to the use of Ac-Tyr-NHMe .

9. Radical C–H Trifluoromethylation of Peptides

  • Application Summary: This research developed a method for the trifluoromethylation of aryl C–H bonds in native peptides using stoichiometric oxidant or visible light photoredox catalysis .
  • Methods of Application: The methods involve the use of stoichiometric oxidant or visible light photoredox catalysis to effect the trifluoromethylation of aryl C–H bonds .
  • Results or Outcomes: The development of this chemistry adds to the growing array of chemical methods for selectively modifying amino acid residues in the context of complex peptides .

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling AC-Tyr-NHMe . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

(2S)-2-acetamido-3-(4-hydroxyphenyl)-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-8(15)14-11(12(17)13-2)7-9-3-5-10(16)6-4-9/h3-6,11,16H,7H2,1-2H3,(H,13,17)(H,14,15)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRMBHFDICMQHO-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427189
Record name Nalpha-Acetyl-N-methyl-L-tyrosinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AC-Tyr-nhme

CAS RN

6367-14-2
Record name (αS)-α-(Acetylamino)-4-hydroxy-N-methylbenzenepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6367-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nalpha-Acetyl-N-methyl-L-tyrosinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AC-Tyr-nhme
Reactant of Route 2
Reactant of Route 2
AC-Tyr-nhme
Reactant of Route 3
Reactant of Route 3
AC-Tyr-nhme
Reactant of Route 4
Reactant of Route 4
AC-Tyr-nhme
Reactant of Route 5
Reactant of Route 5
AC-Tyr-nhme
Reactant of Route 6
Reactant of Route 6
AC-Tyr-nhme

Citations

For This Compound
44
Citations
M Oka, GT Montelione… - Journal of the American …, 1984 - ACS Publications
… Homogeneity was also demonstrated by comparing the absorption and fluorescence properties of the tyrosine chromophore with that of Ac-Tyr-NHMe and by proton NMR spectroscopy. …
Number of citations: 62 pubs.acs.org
ER Stimson, YC Meinwald… - … Journal of Peptide …, 1986 - Wiley Online Library
… When compared to the sidechain rotamer distribution of Ac-Asn-NHMe and Ac-Tyr-NHMe, … rotamer distribution is similar to that of Ac-Tyr-NHMe. An interaction between the Asn side …
Number of citations: 19 onlinelibrary.wiley.com
JUNI KOBAYASHI, T HIGASHIJIMA… - … journal of peptide …, 1981 - Wiley Online Library
… The 270-MHz 'H nmr spectra of the normal and deuterated species of Ac-Tyr-NHMe in (C' H3)* SO were observed as shown in Fig. l(a) and (a'), respectively. The 0-proton signal of the …
Number of citations: 35 onlinelibrary.wiley.com
S Ishiuchi, Y Sasaki, JM Lisy, M Fujii - Physical Chemistry Chemical …, 2019 - pubs.rsc.org
… The relative contributions of the three conformers are approximately the same for K + Ac-Tyr-NHMe, while the tridentate conformer is preferred for Na + Ac-Tyr-NHMe. These differences …
Number of citations: 27 pubs.rsc.org
JUNI KOBAYASHI, T Higashijima… - International Journal of …, 1984 - Wiley Online Library
… the alternative assignment applies for some cases, including Ac-Phe-NHMe in CC14, Ac-Phe-NHMe, Ac-Tyr-NHMe, and Ac-Trp-NHMe in C'HCl,, and Ac-His-NHMe and Ac-Tyr-NHMe in …
Number of citations: 24 onlinelibrary.wiley.com
A Naik, J Alzeer, T Triemer, A Bujalska… - Angewandte …, 2017 - Wiley Online Library
… addition of VdU (a) or Ac-Tyr-NHMe (b). All reactions … study by mixing equimolar amounts of Ac-Tyr-NHMe (5; Scheme 3)… A very slow reaction between Ac-Tyr-NHMe and PTAD was also …
Number of citations: 32 onlinelibrary.wiley.com
R Otsuka, K Hirata, Y Sasaki, JM Lisy… - …, 2020 - Wiley Online Library
… Ac-Tyr-NHMe, where N-terminus (−NH 2 ) and C-terminus (−COOH) were replaced with hydrogen atoms, replicates GYG sequence (see Figure S2). Ac-Tyr-NHMe … of Ac-Tyr-NHMe (…
D Mï¿ ½ller-Schulte - South African Journal of Chemistry, 1978 - journals.co.za
… Before the actual melting peak is reached, Ac-Tyr-NHMe undergoes a distinct exothermic process in air in the 130--140 C range. Tests on polymersS have proved that this process may …
Number of citations: 0 journals.co.za
E Haas, GT Montelione, CA McWherter… - Biochemistry, 1987 - ACS Publications
… fluorescence quenching compared to Ac-Tyr-NHMe. Studies … nm) spectra with those of Ac-Tyr-NHMe using a Perkin-Elmer … spectra with those of Ac-Tyr-NHMe, as described above; no …
Number of citations: 23 pubs.acs.org
Y Suzuki, K Hirata, JM Lisy, S Ishiuchi… - The Journal of Physical …, 2021 - ACS Publications
… Conformations of alkali metal complexes of Ac-Tyr-NHMe, a model peptide of the selectivity filter in a K + channel, were previously found to correlate with the permeability of alkali metal …
Number of citations: 13 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.